molecular formula C16H24BrNO3S B12191863 1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine

1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B12191863
M. Wt: 390.3 g/mol
InChI Key: XPEWGGWYYCMRIM-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound with a complex structure that includes a bromine atom, a propoxy group, and a benzenesulfonyl group attached to a dimethylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Sulfonylation: Addition of the benzenesulfonyl group.

    Alkylation: Introduction of the propoxy group.

    Piperidine Ring Formation: Formation of the piperidine ring with dimethyl substitution.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds with the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
  • 1-(4-Bromo-3-propoxybenzenesulfonyl)-1H-pyrazole
  • 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine

Uniqueness

1-(4-Bromo-3-propoxybenzenesulfonyl)-3,5-dimethylpiperidine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H24BrNO3S

Molecular Weight

390.3 g/mol

IUPAC Name

1-(4-bromo-3-propoxyphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C16H24BrNO3S/c1-4-7-21-16-9-14(5-6-15(16)17)22(19,20)18-10-12(2)8-13(3)11-18/h5-6,9,12-13H,4,7-8,10-11H2,1-3H3

InChI Key

XPEWGGWYYCMRIM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CC(CC(C2)C)C)Br

Origin of Product

United States

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